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Compound of Interest

Compound Name: 5-Deoxy-L-arabinose

Cat. No.: B026907 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Deoxy-L-arabinose is a deoxy sugar derivative of the naturally occurring pentose L-

arabinose, distinguished by the absence of a hydroxyl group at the C5 position. This structural

modification imparts unique physicochemical properties, making it a valuable intermediate in

medicinal chemistry and drug discovery. While its parent sugar, L-arabinose, is a common

component of plant polysaccharides, 5-Deoxy-L-arabinose has garnered interest for its role as

a synthetic precursor to therapeutic agents and for its own potential biological activities.

These application notes provide an overview of the known applications of 5-Deoxy-L-
arabinose, with detailed protocols for its use and evaluation in relevant biological assays.

Physicochemical Properties
A summary of the key physicochemical properties of 5-Deoxy-L-arabinose is presented below.
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Property Value Reference

CAS Number 13039-56-0 [1]

Molecular Formula C₅H₁₀O₄ [1]

Molecular Weight 134.13 g/mol [1]

Appearance White to off-white powder

Stereochemistry L-configuration [2]

Application 1: Precursor for the Synthesis of 5,6,7,8-
Tetrahydro-L-biopterin (Sapropterin)
The most significant application of 5-Deoxy-L-arabinose is as a key starting material in the

chemical synthesis of 5,6,7,8-tetrahydro-L-biopterin (BH4), also known as sapropterin. BH4 is

an essential cofactor for several aromatic amino acid hydroxylases and all nitric oxide synthase

(NOS) isoforms. Sapropterin is an approved medication for treating certain forms of

phenylketonuria (PKU) and BH4 deficiencies.

Logical Workflow: From 5-Deoxy-L-arabinose to Nitric
Oxide Synthesis
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Chemical Synthesis

Biological Function

5-Deoxy-L-arabinose
5-Deoxy-L-arabinose

-phenylhydrazone
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Tetrahydropterin Derivative

4-Hydroxy-2,5,
6-triaminopyrimidine

5,6,7,8-Tetrahydro-L-biopterin
(BH4 / Sapropterin)

Oxidation &
Deacetylation

Nitric Oxide Synthase
(NOS)

Essential Cofactor

L-Citrulline +
Nitric Oxide (NO)L-Arginine Physiological Effects

(e.g., Vasodilation)

Click to download full resolution via product page

Synthesis of BH4 and its role in the NOS pathway.

Experimental Protocol: Synthesis of 5-Deoxy-L-
arabinose-phenylhydrazone
This protocol describes the initial step in the synthesis of tetrahydro-L-biopterin, the formation

of the phenylhydrazone derivative.

Materials:

5-Deoxy-L-arabinose

Methanol (MeOH)

Phenylhydrazine

Glacial acetic acid

Ethyl acetate
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Sodium sulfate (anhydrous)

Diethyl ether

Round-bottom flask

Stir bar and magnetic stir plate

Rotary evaporator

Separatory funnel

Procedure:

Dissolve 5.0 g (37.3 mmol) of 5-Deoxy-L-arabinose in 80 mL of methanol in a round-bottom

flask with stirring until a clear solution is obtained.

While stirring, add 4.5 g (42 mmol) of phenylhydrazine dropwise to the solution.

Add one drop of glacial acetic acid to the reaction mixture.

Allow the resulting yellow solution to stand at room temperature for 1 hour.

Concentrate the solution using a rotary evaporator under vacuum to obtain a thick, viscous

residue.

Wash the residue twice with 30 mL of diethyl ether.

Dissolve the washed residue in 150 mL of ethyl acetate.

Transfer the solution to a separatory funnel and wash twice with 40 mL of water.

Dry the organic layer over anhydrous sodium sulfate.

Filter and evaporate the solvent under vacuum to yield a pale yellow solid, 5-Deoxy-L-
arabinose-phenylhydrazone.

Application 2: Enzyme Inhibition – β-Galactosidase
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5-Deoxy-L-arabinose is reported to be a strong inhibitor of the enzyme β-galactosidase from

Escherichia coli. This enzyme is widely used as a reporter gene in molecular biology and is

involved in lactose metabolism. The inhibitory activity of 5-Deoxy-L-arabinose can be

leveraged to study the enzyme's active site and mechanism or as a control compound in high-

throughput screening for new inhibitors.

Quantitative Data: β-Galactosidase Inhibition
Compound Target Enzyme

Inhibition
Metric

Value Reference

5-Deoxy-L-

arabinose

β-Galactosidase

(E. coli)
IC₅₀ / Kᵢ

Data not

available in cited

literature, but

described as a

"strong inhibitor".

[1][2]

Experimental Protocol: β-Galactosidase Inhibition Assay
This protocol provides a method to determine the inhibitory activity of 5-Deoxy-L-arabinose
against β-galactosidase using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside

(ONPG).

Materials:

β-Galactosidase from E. coli

5-Deoxy-L-arabinose

Z-Buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-

mercaptoethanol, pH 7.0)

o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-Buffer)

Sodium Carbonate (Na₂CO₃) solution (1 M)

96-well microplate
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Microplate reader capable of measuring absorbance at 420 nm

Incubator at 37°C

Procedure:

Prepare Inhibitor Dilutions: Prepare a serial dilution of 5-Deoxy-L-arabinose in Z-Buffer

(e.g., ranging from 1 µM to 10 mM). Include a "no inhibitor" control.

Assay Setup: In a 96-well microplate, add the following to each well:

50 µL of Z-Buffer

10 µL of the appropriate 5-Deoxy-L-arabinose dilution (or buffer for control)

10 µL of β-galactosidase enzyme solution (diluted in Z-Buffer to a concentration that gives

a linear reaction rate over 30-60 minutes).

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the

enzyme.

Initiate Reaction: Add 20 µL of the ONPG solution to each well to start the reaction.

Incubate and Monitor: Incubate the plate at 37°C. The yellow color of o-nitrophenol will

develop.

Stop Reaction: After a set time (e.g., 30 minutes), stop the reaction by adding 100 µL of 1 M

Na₂CO₃ to each well.

Measure Absorbance: Read the absorbance of each well at 420 nm using a microplate

reader.

Data Analysis: Calculate the percent inhibition for each concentration of 5-Deoxy-L-
arabinose compared to the "no inhibitor" control. Plot the percent inhibition against the log of

the inhibitor concentration to determine the IC₅₀ value.

Workflow for β-Galactosidase Inhibition Assay
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Workflow for determining enzyme inhibition.
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Application 3: Antimicrobial and Antifungal Activity
5-Deoxy-L-arabinose has been reported to possess inhibitory activity against the bacterium

Escherichia coli and the pathogenic yeast Candida albicans. This suggests its potential as a

scaffold for the development of novel antimicrobial agents. The deoxy nature of the sugar may

influence its uptake by microbial transporters or its interaction with metabolic enzymes.

Quantitative Data: Antimicrobial Activity
Compound

Target
Organism

Activity Metric Value Reference

5-Deoxy-L-

arabinose
Escherichia coli MIC

Data not

available in cited

literature.

5-Deoxy-L-

arabinose
Candida albicans MIC

Data not

available in cited

literature.

Experimental Protocol: Determination of Minimum
Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of 5-Deoxy-L-
arabinose against a microbial strain.

Materials:

5-Deoxy-L-arabinose (sterilized, e.g., by filtration)

Test organism (E. coli or C. albicans)

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640

for yeast)

Sterile 96-well microplates

Spectrophotometer or microplate reader for measuring optical density (OD) at 600 nm
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Incubator (37°C for E. coli, 30-35°C for C. albicans)

Procedure:

Prepare Inoculum: Culture the test organism overnight in the appropriate broth. Dilute the

culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units

(CFU)/mL.

Prepare Compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of 5-
Deoxy-L-arabinose in the growth medium. The final volume in each well should be 100 µL.

Include a positive control well (medium + inoculum, no compound) and a negative control

well (medium only).

Inoculate Plate: Add 100 µL of the standardized inoculum to each well (except the negative

control). The final volume in the test wells will be 200 µL.

Incubation: Cover the plate and incubate for 18-24 hours under appropriate temperature and

atmospheric conditions.

Determine MIC: The MIC is the lowest concentration of 5-Deoxy-L-arabinose that

completely inhibits visible growth of the organism. This can be assessed visually or by

measuring the OD₆₀₀ of each well.

Application 4: Intermediate for Antiviral Nucleoside
Analogs
The unique structure of deoxy sugars is often exploited in the synthesis of nucleoside analogs

with antiviral properties. The absence of a hydroxyl group can prevent the formation of

phosphodiester bonds, acting as a chain terminator in viral nucleic acid synthesis, or alter the

molecule's interaction with viral enzymes. While direct antiviral activity of 5-Deoxy-L-arabinose
is not well-documented, its derivatives have shown promise. For instance, benzimidazole

derivatives of 5-deoxy-L-lyxose (a stereoisomer) have demonstrated activity against human

cytomegalovirus (HCMV). This suggests that 5-Deoxy-L-arabinose could serve as a valuable

chiral pool starting material for creating libraries of novel nucleoside analogs to be screened for

antiviral activity.
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Conclusion
5-Deoxy-L-arabinose is a versatile medical intermediate with established and potential

applications in drug discovery. Its primary role as a precursor for the synthesis of the approved

drug sapropterin highlights its importance in treating metabolic disorders. Furthermore, its

reported inhibitory effects on β-galactosidase and various microbes, though not yet fully

quantified in publicly available literature, suggest promising avenues for further research. The

protocols provided herein offer a framework for researchers to quantitatively assess these

biological activities and to utilize 5-Deoxy-L-arabinose as a scaffold for the development of

new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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